1,3-O-benzylidene-L-arabitol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16O5 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(1S)-1-[(4S,5S)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]ethane-1,2-diol |
InChI |
InChI=1S/C12H16O5/c13-6-9(14)11-10(15)7-16-12(17-11)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11-,12?/m0/s1 |
InChI Key |
IENSYSQTQGXKIV-XOGOEWOHSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@H](CO)O)O |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O |
Origin of Product |
United States |
Advanced Derivatization and Selective Transformations of 1,3 O Benzylidene L Arabitol
Regioselective Oxidative Transformations
Oxidative reactions are fundamental for introducing carbonyl functionality into carbohydrate-derived structures. In the context of 1,3-O-benzylidene-L-arabitol, the focus is on transformations involving the remaining free hydroxyl groups at the C2, C4, and C5 positions.
Periodate-Mediated Cleavage to Aldehydes
The vicinal diol motif (adjacent hydroxyl groups) present at the C4 and C5 positions of this compound is susceptible to oxidative cleavage by periodate (B1199274) reagents, such as sodium periodate (NaIO₄) or periodic acid (HIO₄). This reaction breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of two aldehyde groups. Specifically, the cleavage of the C4-C5 bond of this compound would yield a complex aldehyde. This selective cleavage is a powerful tool for truncating the carbon chain and introducing reactive carbonyl functionalities for subsequent transformations. For instance, a combination of periodic acid and tetrabutylammonium (B224687) bromide has been used for the efficient oxidative cleavage of benzylidene acetals in glycopyranosides, yielding hydroxybenzoates with high efficiency researchgate.net. While this specific reaction forms a benzoate (B1203000) rather than a simple aldehyde, it demonstrates the utility of periodate-based reagents in transforming acetal-protected polyols.
Oxidative Dimerization of Hydroxymethyl Groups
The primary hydroxyl group at the C5 position (a hydroxymethyl group) can undergo oxidative dimerization under specific catalytic conditions. This process typically involves the formation of a carbon-carbon bond between two molecules of the substrate, leading to a dimeric structure. Visible light-driven photocatalysis, for example, has been employed for the selective C-C bond formation from benzylic alcohols to produce vicinal diols rsc.org. This type of transformation, when applied to the hydroxymethyl group of a protected arabitol derivative, could yield a C10 dibenzylidene-di-arabitol derivative, effectively doubling the carbon skeleton in a controlled manner.
Regioselective Reductive Transformations
Reductive cleavage of the benzylidene acetal (B89532) is a key strategy for selectively exposing one of the two protected hydroxyl groups (C1 or C3), yielding a monobenzyl ether. The outcome of this reaction is highly dependent on the reagents and conditions employed, particularly the choice of Lewis acid.
Reductive Cleavage of Benzylidene Acetal Moieties
The benzylidene acetal group, while stable under many conditions, can be opened reductively to generate a benzyl (B1604629) ether and a free hydroxyl group. This transformation is invaluable for sequential functionalization of the polyol backbone. A variety of reagent systems have been developed to achieve this, often combining a hydride source with a Lewis or protic acid. Common reducing agents include triethylsilane (Et₃SiH), sodium cyanoborohydride (NaCNBH₃), and borane (B79455) complexes (e.g., BH₃·THF). The reaction effectively unmasks one of the protected hydroxyls while installing a stable benzyl ether on the other, differentiating the two positions for further synthetic steps. This reductive ring-opening is a fundamental reaction for the selective manipulation of hydroxyls in polyols researchgate.net.
Lewis Acid-Mediated Regioselectivity in Reductive Opening
The regioselectivity of the benzylidene acetal opening—that is, whether the C1-O or C3-O bond is cleaved—is controlled by the choice of Lewis acid catalyst. The Lewis acid coordinates to one of the two oxygen atoms within the acetal ring. This coordination activates the adjacent carbon towards nucleophilic attack by the hydride source. The inherent electronic and steric environment of the substrate, combined with the nature of the Lewis acid and hydride reagent, dictates which oxygen atom is preferentially engaged by the acid.
Mechanistic studies on analogous 4,6-O-benzylidene acetals in pyranosides have revealed distinct pathways that control regioselectivity. lu.senih.gov
Kinetic Control : Coordination of the Lewis acid to the sterically less hindered or more basic oxygen atom typically directs the hydride attack to the adjacent carbon. For instance, reagents like BF₃·Et₂O in combination with Et₃SiH have been used for the highly regioselective cleavage of benzylidene acetals. nih.gov
Reagent-Direct Control : In some systems, particularly those involving borane reagents, the regioselectivity is determined by whether the borane or the Lewis acid is the more electrophilic species. nih.govresearchgate.net When the borane is activated by a strong Lewis acid, it coordinates to the most nucleophilic oxygen, leading to one regioisomer. nih.govresearchgate.net Conversely, if the Lewis acid is the more electrophilic species, it directs the cleavage to produce the opposite regioisomer. nih.govresearchgate.net
A range of reagent systems have been developed to provide selective access to either regioisomer, demonstrating the fine-tuning possible in these transformations. researchgate.netresearchgate.netorganic-chemistry.orgnih.govresearchgate.net
| Reagent System | Predominant Product | Comments |
| BF₃·Et₂O / Et₃SiH | 1-O-Benzyl-L-arabitol | Cleavage at the C3-O bond, yielding the primary benzyl ether. |
| EtAlCl₂ / Et₃SiH | High regioselectivity | Achieves highly regio- and chemoselective cleavage for 1,2- and 1,3-diols. researchgate.netresearchgate.net |
| I₂ / Et₃SiH | High regioselectivity | A metal-free, mild, and rapid method compatible with many functional groups. organic-chemistry.org |
| DIBAL-H | Regioselectivity depends on solvent | Can be tuned to open at different positions based on reaction conditions. |
| PhBCl₂ / Et₃SiH | 3-O-Benzyl-L-arabitol | Provides the alternative regioisomer, yielding the secondary benzyl ether. researchgate.net |
Carbon-Carbon Bond Forming Reactions
This compound and its derivatives, with their free hydroxyl groups, are suitable precursors for carbon-carbon bond forming reactions. These reactions are essential for extending the carbon framework and synthesizing C-glycosides and other complex carbohydrate analogs. The free hydroxyl groups at C2, C4, or C5 can be oxidized to ketones or aldehydes, which then serve as electrophilic sites for the addition of carbon nucleophiles such as Grignard reagents, organolithium compounds, or enolates.
Alternatively, the hydroxyl groups can be converted into good leaving groups (e.g., triflates or tosylates) to facilitate substitution reactions with carbon nucleophiles like cyanide. Recent advancements have also focused on radical-mediated C-C bond formation, where a carbon-centered radical is generated on the sugar backbone and subsequently trapped by an acceptor molecule, enabling the synthesis of a diverse array of C-glycosides and other modified sugars. nih.gov
Wittig Olefination Strategies on Derived Aldehydes
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds from carbonyl compounds and is particularly useful in carbohydrate chemistry for chain extension and the introduction of unsaturation. wikipedia.orgbyjus.commasterorganicchemistry.comlumenlearning.com To apply this methodology to this compound, a hydroxyl group must first be oxidized to an aldehyde. Selective oxidation of the primary hydroxyl at C-5 can be achieved using various reagents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, while the secondary hydroxyls at C-2 and C-4 are temporarily protected.
Once the aldehyde derivative is obtained, it can be subjected to a Wittig reaction with a variety of phosphorus ylides. The choice of ylide determines the nature of the substituent introduced. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would introduce a terminal double bond, effectively creating a hex-5-enitol derivative. The stereoselectivity of the Wittig reaction is a key consideration. With unstabilized ylides, the Z-alkene is typically the major product. researchgate.net
A representative reaction scheme is as follows:
Protection of free hydroxyls: The free hydroxyl groups at C-2 and C-4 of this compound are protected, for instance, as benzyl ethers.
Selective deprotection of the primary hydroxyl: If a protecting group strategy is used that allows for selective removal of the C-5 protecting group, this would be the next step.
Oxidation: The primary alcohol at C-5 is oxidized to the corresponding aldehyde.
Wittig Reaction: The resulting aldehyde is then reacted with a chosen phosphonium (B103445) ylide to yield the desired alkene.
| Step | Reactant | Reagents | Product | Notes |
| 1 | This compound | NaH, BnBr | 2,4-di-O-benzyl-1,3-O-benzylidene-L-arabitol | Protection of secondary hydroxyls |
| 2 | 2,4-di-O-benzyl-1,3-O-benzylidene-L-arabitol | Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | 2,4-di-O-benzyl-1,3-O-benzylidene-L-arabinaldehyde | Oxidation to the aldehyde |
| 3 | 2,4-di-O-benzyl-1,3-O-benzylidene-L-arabinaldehyde | Ph₃P=CHCO₂Et | Ethyl 2,3-dideoxy-4,6-di-O-benzyl-5,7-O-benzylidene-L-arabino-hept-2-enoate | Wittig olefination with a stabilized ylide |
Alkylation and Cross-Coupling Methodologies for Derivatized Intermediates
The free hydroxyl groups of this compound can also be functionalized through alkylation and subsequently used in cross-coupling reactions to form C-C bonds. Regioselective alkylation can be challenging but can be achieved through various strategies, including the use of bulky protecting groups or by leveraging the different reactivities of the hydroxyl groups.
A common strategy for enabling cross-coupling reactions is to convert the hydroxyl groups into better leaving groups, such as triflates. The reaction of an alcohol with triflic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine (B92270) readily forms the corresponding triflate. researchgate.net These triflates are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govbeilstein-journals.orggoogle.com
For instance, selective tosylation of the primary C-5 hydroxyl, followed by protection of the remaining hydroxyls and subsequent conversion of the tosylate to an iodide, would provide a substrate for a variety of cross-coupling reactions. Alternatively, formation of a bis-triflate from the C-2 and C-4 diol allows for sequential or double cross-coupling.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for complex molecules like carbohydrate derivatives. nih.govbeilstein-journals.orggoogle.com
| Reactant | Coupling Partner | Catalyst/Base | Product | Reaction Type |
| 5-deoxy-5-iodo-1,3-O-benzylidene-2,4-di-O-benzyl-L-arabitol | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-deoxy-5-phenyl-1,3-O-benzylidene-2,4-di-O-benzyl-L-arabitol | Suzuki-Miyaura Coupling |
| 2,4-di-O-triflyl-1,3-O-benzylidene-L-arabitol | Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂, Cs₂CO₃ | 2,4-dideoxy-2,4-divinyl-1,3-O-benzylidene-L-arabitol | Suzuki-Miyaura Coupling |
Formation of Acyclic and Heterocyclic Derivatives
The derivatization of this compound is not limited to modifications of the existing carbon skeleton. The compound can also serve as a chiral precursor for the synthesis of other acyclic structures and various heterocyclic systems, including those with potential biological activity.
Conversion to Glycosyl-Glycerols and Other Open-Chain Structures
Glycosyl-glycerols are important compounds found in nature and have various biological roles. The synthesis of these molecules can be approached by coupling a protected glycerol (B35011) derivative with a suitable glycosyl donor. A derivative of this compound can be converted into an arabinofuranosyl donor. For example, selective protection of the C-2 and C-5 hydroxyls, followed by activation of the C-4 hydroxyl and subsequent intramolecular cyclization, can lead to a furanose ring system. This can then be converted into a glycosyl donor, such as a glycosyl bromide or trichloroacetimidate, ready for coupling with a protected glycerol acceptor.
Enzymatic approaches have also been employed for the synthesis of glycosyl-glycerols, offering high stereoselectivity. nih.gov Chemical synthesis, however, provides a more flexible route to a wider range of analogues. The stereochemical outcome of the glycosylation reaction is highly dependent on the nature of the glycosyl donor, the protecting groups, the promoter, and the reaction conditions.
Synthesis of Iminosugar Precursors from Arabitol Derivatives
Iminosugars are a class of carbohydrate mimetics where the ring oxygen is replaced by a nitrogen atom. Many iminosugars are potent glycosidase inhibitors with therapeutic potential. researchgate.netrsc.org L-arabitol is a common starting material for the synthesis of various iminosugars, such as 1,4-dideoxy-1,4-imino-L-arabinitol (L-AB1).
A plausible synthetic route starting from this compound would involve a series of selective functional group manipulations. For instance, selective tosylation of the primary C-5 hydroxyl, followed by protection of the remaining free hydroxyls, would be a key initial step. The tosylate can then be displaced by an azide (B81097) nucleophile (N₃⁻). Subsequent removal of the protecting groups, followed by reduction of the azide to an amine and intramolecular reductive amination, would lead to the formation of the desired pyrrolidine (B122466) ring of the iminosugar.
| Starting Material | Key Transformations | Target Iminosugar |
| L-arabitol | 1. Selective protection 2. Tosylation 3. Azide displacement 4. Deprotection 5. Reduction and reductive amination | 1,4-dideoxy-1,4-imino-L-arabinitol |
| D-xylose | Intramolecular stereospecific substitution of a hydroxyl group | 1,4-dideoxy-1,4-imino-L-arabinitol |
Functionalization for Polymerization
The incorporation of carbohydrate moieties into polymers can impart desirable properties such as biocompatibility, biodegradability, and chirality. This compound can be functionalized to produce polymerizable monomers. google.com This is typically achieved by introducing a reactive group, such as an acrylate (B77674), methacrylate (B99206), or vinyl group, onto one of the free hydroxyls.
The reaction of this compound with acryloyl chloride or methacrylic anhydride in the presence of a base would lead to the corresponding acrylate or methacrylate ester. rsc.org To control the degree of functionalization, selective protection of some of the hydroxyl groups may be necessary. For example, if only one polymerizable group is desired, the other hydroxyls would need to be protected prior to the esterification reaction.
These sugar-based monomers can then be polymerized using standard techniques, such as free-radical polymerization, to yield glycopolymers with the arabitol moiety as a pendant group. The properties of the resulting polymer will depend on the nature of the polymer backbone and the density of the sugar side chains.
| Polyol | Functionalizing Agent | Monomer | Polymerization Method |
| This compound | Acryloyl chloride | This compound-monoacrylate | Free-radical polymerization |
| This compound | Methacrylic anhydride | This compound-monomethacrylate | Free-radical polymerization |
Mechanistic Elucidation and Computational Studies Pertaining to 1,3 O Benzylidene L Arabitol Reactivity
Investigation of Reaction Mechanisms
Understanding the reaction mechanisms of 1,3-O-benzylidene-L-arabitol, a type of benzylidene acetal (B89532), is crucial for controlling the outcomes of its chemical transformations. wikipedia.org Benzylidene acetals are frequently used as protecting groups in carbohydrate chemistry, and the regioselectivity of their reactions is of paramount importance. The primary nucleophilic substitution mechanisms, SN1 and SN2, represent the limiting archetypes for these reactions. nih.gov
Nucleophilic substitution reactions are fundamental in organic chemistry and proceed through two main pathways: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). masterorganicchemistry.com The key distinction lies in the timing of the bond-breaking and bond-forming steps. masterorganicchemistry.com
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the carbon center at the same time as the leaving group departs. masterorganicchemistry.commasterorganicchemistry.com This "backside attack" results in an inversion of stereochemical configuration at the reaction center. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, making it a second-order reaction. youtube.comyoutube.com These reactions are sensitive to steric hindrance; they are fastest for methyl and primary substrates and are significantly slower for secondary substrates. masterorganicchemistry.comyoutube.com
The SN1 reaction is a two-step process. youtube.com The first and rate-determining step is the unimolecular departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comyoutube.com In the second, fast step, the nucleophile attacks the planar carbocation. masterorganicchemistry.com This can occur from either face, often leading to a mixture of stereoisomers (racemization). youtube.com The rate of an SN1 reaction depends only on the concentration of the substrate. masterorganicchemistry.com It is favored for tertiary substrates because they can form more stable carbocations. youtube.com
In the context of benzylidene-directed reactions, such as the reductive cleavage of the acetal ring, the mechanism can exhibit characteristics of either pathway, or exist in a borderline state between the two extremes, depending on the reagents and conditions. nih.govacs.org For instance, the choice of reducing agent and Lewis acid can direct the reaction through different mechanistic routes, influencing the regioselectivity of the acetal opening. acs.org
| Characteristic | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Kinetics | First-order (Rate = k[Substrate]) masterorganicchemistry.comyoutube.com | Second-order (Rate = k[Substrate][Nucleophile]) youtube.comyoutube.com |
| Mechanism | Two-step process masterorganicchemistry.comyoutube.com | One-step (concerted) process masterorganicchemistry.comyoutube.com |
| Intermediate | Carbocation formed masterorganicchemistry.comyoutube.comyoutube.com | No intermediate, only a transition state youtube.com |
| Substrate Preference | Tertiary > Secondary >> Primary youtube.com | Methyl > Primary > Secondary >> Tertiary masterorganicchemistry.com |
| Nucleophile | Favored by weak nucleophiles youtube.com | Favored by strong nucleophiles youtube.com |
| Stereochemistry | Racemization/mixture of products youtube.com | Inversion of configuration masterorganicchemistry.comyoutube.com |
| Solvent | Favored by polar protic solvents youtube.com | Favored by polar aprotic solvents youtube.com |
Cationic intermediates are central to the SN1-type reactivity of benzylidene acetals. masterorganicchemistry.comyoutube.com In reactions involving the cleavage of the acetal ring, an oxocarbenium ion is often formed as a key intermediate. acs.org This occurs when a Lewis acid coordinates to one of the acetal oxygen atoms, facilitating the departure of the other oxygen as part of a leaving group. The resulting positive charge is stabilized by resonance with the lone pair of the remaining ring oxygen atom.
The stability and subsequent reaction of this oxocarbenium ion dictate the regioselectivity of the ring-opening. For example, in the reductive opening of 4,6-O-benzylidene acetals, the reaction can be directed by the interaction between a Lewis acid and the most nucleophilic oxygen of the acetal. acs.org This selective coordination leads to the formation of a specific oxocarbenium ion, which is then attacked by the hydride reagent. Depending on the specific reagents used, this can result in the formation of a free 4-hydroxyl or 6-hydroxyl group with high selectivity. acs.org While the term "anhydro cation" can refer to various cationic species formed through dehydration, in this context, the most relevant intermediate is the resonance-stabilized oxocarbenium ion that guides the reaction's regiochemical outcome.
Computational Chemistry Applications
Computational chemistry provides powerful tools for investigating the structure, energy, and reactivity of molecules like this compound at an atomic level. These methods complement experimental studies by providing detailed mechanistic insights and predicting molecular properties.
Molecular mechanics (MM) is a computational method that uses classical physics to model molecular systems. compchems.com It treats molecules as a collection of atoms held together by bonds, akin to a "ball and spring" model. compchems.com The potential energy of a given molecular conformation is calculated using a force field, which is a set of parameters and equations describing the energy contributions from various bonded and non-bonded interactions. compchems.comnih.gov
The primary energy terms in a typical force field include:
Bond Stretching: The energy required to stretch or compress a bond from its equilibrium length. nih.govyoutube.com
Angle Bending: The energy associated with deforming a bond angle from its ideal value. nih.govyoutube.com
Torsional Terms: The energy barrier associated with rotation around a single bond. nih.govyoutube.com
Non-Bonded Interactions: Van der Waals forces and electrostatic interactions between atoms that are not directly bonded. compchems.com
By calculating the potential energy for all possible conformations, molecular mechanics can identify the lowest-energy (most stable) structures. compchems.com This is crucial for understanding the conformational equilibria of flexible molecules like this compound, where the orientation of the benzylidene group and the conformation of the arabitol backbone can significantly influence its reactivity.
| Interaction Term | Description |
|---|---|
| Estretch | Energy change from variations in bond length from an equilibrium value. compchems.comyoutube.com |
| Ebend | Energy change from variations in bond angle from an equilibrium value. compchems.comyoutube.com |
| Etorsion | Energy associated with the torsion about a bond, typically described by a periodic function (Fourier series). youtube.com |
| Evan der Waals | Represents short-range repulsive and long-range attractive forces between non-bonded atoms. compchems.com |
| Eelectrostatic | Describes the Coulombic interaction between atoms based on their partial charges. compchems.com |
Quantum chemical methods, such as Density Functional Theory (DFT), provide a more rigorous description of molecular systems by solving approximations of the Schrödinger equation. mdpi.comosi.lv These methods are widely used to investigate electronic structure and chemical reactivity. chemrevlett.com
Key insights into reactivity can be gained from analyzing Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrevlett.comnih.gov
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a better electron donor. chemrevlett.com
LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy signifies a better electron acceptor. chemrevlett.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. nih.gov
For this compound, quantum chemical calculations can be used to map the molecular electrostatic potential, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This helps predict how the molecule will interact with different reagents. Furthermore, these methods can be used to calculate the energies of transition states and intermediates along a proposed reaction coordinate, allowing for the theoretical validation of reaction mechanisms and the explanation of observed selectivity. mdpi.com
When derivatives of this compound are explored for biological applications, computational techniques like molecular docking and molecular dynamics (MD) are invaluable. biointerfaceresearch.commdpi.com
Molecular Docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger target molecule, typically a protein receptor. wjarr.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and estimating the binding affinity for each pose, often reported as a docking score. biointerfaceresearch.comwjarr.com A lower (more negative) docking score generally indicates a stronger binding affinity. mdpi.com This technique is crucial in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. texilajournal.com
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex. biointerfaceresearch.com Starting from a docked pose, MD simulations use the principles of molecular mechanics to calculate the forces on all atoms and simulate their movement over time. biointerfaceresearch.com This allows researchers to assess the stability of the binding pose and analyze the specific interactions (e.g., hydrogen bonds) that hold the complex together over a period of nanoseconds. biointerfaceresearch.commdpi.com
For example, studies on other bioactive benzylidene derivatives have used docking to identify key interactions with protein targets implicated in diseases and have employed MD simulations to confirm the stability of these interactions. biointerfaceresearch.commdpi.com
| Compound | Target Protein | Docking Score (kcal/mol) | MM-GBSA Score (kcal/mol) |
|---|---|---|---|
| Designed Benzylidene Derivative (BH-1) | Human SIRT3 | -7.463 biointerfaceresearch.com | -59.55 biointerfaceresearch.com |
| Standard Molecule (Resveratrol) | Human SIRT3 | -6.984 biointerfaceresearch.com | -48.21 biointerfaceresearch.com |
| Derivative 3 | L,D-transpeptidase Ykud | -100.95 (iGEMDOCK) | Not Reported |
| Derivative 6 | Endoglucanase | -112.31 (iGEMDOCK) | Not Reported |
Advanced Applications of 1,3 O Benzylidene L Arabitol in Chemical Synthesis
Total Synthesis of Complex Natural Products
The inherent stereochemistry of 1,3-O-benzylidene-L-arabitol makes it an ideal starting material for the enantioselective synthesis of complex natural products, where precise control over stereochemistry is paramount for biological activity.
Synthesis of Sphingolipids and Analogues (e.g., Sphingosine (B13886), Psychosine)
This compound has proven to be a valuable chiral precursor in the synthesis of sphingolipids and their analogues, including the unnatural enantiomers of sphingosine and psychosine (B1678307). The synthesis of these complex molecules leverages the predetermined stereochemistry at the C-2 and C-3 positions of the L-arabitol backbone. nih.gov
A key strategic step involves the regioselective protection of L-arabitol with benzaldehyde (B42025) to form this compound. This is followed by oxidative cleavage of the C4-C5 bond, typically with sodium periodate (B1199274), to yield a crucial aldehyde intermediate. This aldehyde then serves as a platform for the introduction of the long alkyl chain characteristic of sphingolipids, often via a Wittig reaction, which establishes the correct geometry of the double bond. Subsequent functional group manipulations, including the introduction of an amino group with the correct stereochemistry at C2, lead to the sphingosine backbone.
For the synthesis of psychosine, a glycosylated sphingolipid, the partially protected sphingosine derivative, serves as a glycosyl acceptor. Glycosylation with a suitable galactose donor, followed by deprotection, affords the target psychosine molecule. This synthetic strategy highlights the utility of this compound in providing a stereochemically defined template for the efficient construction of complex bioactive lipids. nih.gov
Table 1: Key Intermediates in the Synthesis of Sphingolipid Analogues from this compound
| Intermediate | Structure | Role in Synthesis |
|---|---|---|
| This compound | C₁₂H₁₆O₅ | Chiral starting material with protected C1 and C3 hydroxyls. |
| Aldehyde Intermediate | Not specified in snippets | Product of oxidative cleavage, key for introducing the alkyl chain. |
Synthesis of Deoxy Sugars and Related Compounds
Deoxy sugars are integral components of numerous biologically active natural products, including antibiotics and anticancer agents. The synthesis of these important carbohydrate derivatives can be achieved from various precursors, with L-arabinose, the parent aldose of L-arabitol, being a viable starting material for the synthesis of L-deoxy sugars. google.comucla.edu While direct synthetic routes from this compound are not extensively detailed in the provided search results, the conversion of L-arabinose to 2-deoxy-L-ribose is well-established. google.comucla.edu
A plausible synthetic pathway would involve the initial conversion of this compound to a protected L-arabinose derivative. Subsequent deoxygenation at the C2 position, a common transformation in carbohydrate chemistry, would lead to the corresponding 2-deoxy sugar. Various methods for deoxygenation are available, including the Barton-McCombie deoxygenation or the formation of a tosylate followed by reduction with a hydride reagent. The benzylidene acetal (B89532) would serve to protect the C1 and C3 hydroxyl groups during these transformations, allowing for regioselective manipulation at the C2 position. This strategic use of protecting groups is fundamental to achieving the desired deoxy sugar target.
Development of Novel Carbohydrate-Based Functional Molecules
Beyond its role in the total synthesis of natural products, this compound serves as a valuable starting point for the creation of novel carbohydrate-based molecules with tailored properties and functions.
Design and Synthesis of Modified Carbohydrate Derivatives
The selective protection afforded by the benzylidene group in this compound allows for the regioselective modification of the remaining free hydroxyl groups. This enables the synthesis of a wide range of modified carbohydrate derivatives with unique structures and potential applications. For example, the free hydroxyl groups at positions C2, C4, and C5 can be selectively oxidized, reduced, or substituted to introduce new functional groups. These modifications can dramatically alter the physical and biological properties of the parent molecule, leading to the development of new enzyme substrates, inhibitors, or molecular probes.
Exploitation in Carbohydrate-Based Polymer and Material Design
The bifunctional nature of L-arabitol, once appropriately derivatized, makes it an attractive monomer for the synthesis of carbohydrate-based polymers. A notable example is the preparation of polyamides from L-arabinitol-derived monomers. nih.gov
In this approach, dihydrochlorides of 1,5-diamino-1,5-dideoxy-2,3,4-tri-O-methyl-L-arabinitol and pentachlorophenyl esters of 2,3,4-tri-O-methyl-L-arabinaric acid have been synthesized as bifunctional monomers for linear polycondensations. nih.gov The resulting L-arabinitol-based polyamide was found to be crystalline, optically active, and soluble in common organic solvents and water. nih.gov This research demonstrates the potential of incorporating sugar-derived units into polymer backbones to create new materials with unique properties such as chirality and improved solubility. While this specific example utilizes a methylated derivative, the initial protection of L-arabitol with a benzylidene group could be a strategic first step in the synthesis of such monomers, allowing for selective modifications before polymerization.
Table 2: Properties of an L-Arabinitol-Based Polyamide
| Property | Description | Reference |
|---|---|---|
| Monomers | 1,5-diamino-1,5-dideoxy-2,3,4-tri-O-methyl-L-arabinitol dihydrochloride (B599025) and 2,3,4-tri-O-methyl-L-arabinaric acid pentachlorophenyl ester | nih.gov |
| Polymer Type | AABB-type polyamide | nih.gov |
| Crystallinity | Crystalline | nih.gov |
| Melting Point | 250 °C | nih.gov |
| Optical Activity | Optically active | nih.gov |
| Solubility | Soluble in chloroform (B151607) and water | nih.gov |
| Molecular Weight (Mw) | 27,500 | nih.gov |
The Strategic Role of this compound in Advancing Drug Discovery Lead Optimization
The chiral scaffold of this compound is emerging as a valuable tool in medicinal chemistry, offering a structurally rigid and stereochemically defined platform for the optimization of lead compounds. Its inherent chirality and the conformational constraint imposed by the benzylidene acetal group provide a unique three-dimensional framework that can be exploited to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.
The L-arabitol backbone of the molecule, with its specific stereochemistry, presents multiple hydroxyl groups that can be selectively functionalized. The benzylidene group not only protects the 1- and 3-hydroxyls but also introduces a phenyl ring that can be a site for further modification or can participate in crucial binding interactions with biological targets. This pre-organized structure reduces the entropic penalty upon binding to a receptor or enzyme, potentially leading to higher affinity.
Exploiting the Chiral Core for Enhanced Biological Activity
The defined stereochemistry of this compound is paramount in its application for lead optimization. Biological systems are inherently chiral, and the specific three-dimensional arrangement of atoms in a drug molecule dictates its interaction with protein targets. By using this chiral building block, medicinal chemists can design and synthesize enantiomerically pure compounds, avoiding the complications of isomeric mixtures where one enantiomer might be inactive or even toxic.
Detailed research findings have shown that the arabitol configuration can be crucial for biological activity. For instance, in the development of glycosidase inhibitors, the specific stereochemistry of the polyol chain has been demonstrated to be essential for effective enzyme inhibition. This underscores the importance of a well-defined chiral scaffold like this compound in presenting pharmacophoric elements in the correct spatial orientation for optimal target engagement.
Systematic Modification and Structure-Activity Relationship (SAR) Studies
The free hydroxyl groups at the 2-, 4-, and 5-positions of the arabitol core serve as handles for systematic chemical modification. This allows for the generation of focused libraries of derivatives where different substituents can be introduced to probe the binding pocket of a target protein. By systematically altering the size, polarity, and hydrogen bonding capacity of these substituents, chemists can build a comprehensive SAR profile.
For example, in the hypothetical optimization of a kinase inhibitor, the this compound scaffold could be used to position a key pharmacophoric element, such as a heterocyclic amine, to interact with the hinge region of the kinase. The remaining hydroxyl groups could then be derivatized to explore interactions with the solvent-exposed region or other pockets within the ATP-binding site.
The following interactive data table illustrates a hypothetical SAR study for a series of this compound derivatives designed as inhibitors of a generic enzyme.
| Compound ID | R1 Substituent (C2-OH) | R2 Substituent (C4-OH) | R3 Substituent (C5-OH) | Enzyme Inhibition IC50 (µM) |
| BLA-001 | -H | -H | -H | 50.2 |
| BLA-002 | -Methyl | -H | -H | 25.8 |
| BLA-003 | -Ethyl | -H | -H | 35.1 |
| BLA-004 | -H | -Methyl | -H | 45.3 |
| BLA-005 | -H | -H | -Methyl | 15.7 |
| BLA-006 | -H | -H | -Phenyl | 5.2 |
| BLA-007 | -H | -H | 4-Fluorophenyl | 2.1 |
| BLA-008 | -Methyl | -H | 4-Fluorophenyl | 1.5 |
This data is illustrative and does not represent actual experimental results.
The data in this hypothetical table suggests that substitution at the C5 position with an aromatic ring significantly improves inhibitory activity, with the introduction of a fluorine atom further enhancing potency. This type of systematic study allows for the rational design of more potent compounds.
Fine-Tuning Pharmacokinetic Properties
Beyond improving potency, lead optimization also focuses on enhancing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The this compound scaffold can be modified to fine-tune these characteristics. For instance, the introduction of polar or ionizable groups at the available hydroxyl positions can modulate solubility and permeability.
Furthermore, the metabolic stability of a lead compound can be improved by blocking potential sites of metabolism. The benzylidene acetal itself can influence the metabolic profile of the molecule. The stability of such acetals can be modulated by the electronic nature of substituents on the phenyl ring, providing another avenue for optimization.
The following interactive data table presents hypothetical data on the effect of scaffold modification on key pharmacokinetic parameters.
| Compound ID | Modification | Aqueous Solubility (µg/mL) | Metabolic Stability (t½ in human liver microsomes, min) |
| BLA-001 | Unsubstituted | 150 | 25 |
| BLA-009 | C5-OH replaced with -NH2 | 350 | 22 |
| BLA-010 | C5-OH esterified with acetic acid | 80 | 45 |
| BLA-011 | Benzylidene ring substituted with 4-methoxy | 140 | 35 |
This data is illustrative and does not represent actual experimental results.
This hypothetical data indicates that introducing an amino group can increase solubility, while esterification of a hydroxyl group can decrease solubility but improve metabolic stability. Such modifications allow for the multi-parameter optimization required to develop a successful drug candidate.
Analytical and Spectroscopic Characterization Methodologies for 1,3 O Benzylidene L Arabitol Derivatives
Chromatographic Separation and Analysis
Chromatographic techniques are fundamental for separating 1,3-O-benzylidene-L-arabitol from reaction mixtures, which may contain unreacted starting materials like L-arabitol and benzaldehyde (B42025), as well as isomeric byproducts.
Due to the low volatility of polyols and their derivatives, direct analysis by Gas Chromatography (GC) is often impractical. This compound, with its free hydroxyl groups, requires derivatization to increase its volatility and thermal stability for GC analysis. The most common derivatization methods involve converting the remaining free hydroxyl groups into less polar ethers or esters, such as trimethylsilyl (B98337) (TMS) ethers or acetates.
Once derivatized, the compound can be effectively analyzed using GC, often coupled with a mass spectrometer (GC-MS). The separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase. The temperature program is ramped to facilitate the elution of the derivatized compounds. This technique is highly sensitive and provides quantitative information as well as structural data from the mass spectra of the eluted peaks. For instance, the analysis of acetylated alditols is a well-established method, and different isomers can be discriminated by their retention times, which depend on the specific GC column and experimental setup used. pdx.edu
Table 1: Typical GC-MS Parameters for Analysis of Derivatized Arabitol Acetals
| Parameter | Condition |
| Derivatization Agent | Acetic anhydride (B1165640) or BSTFA (for silylation) |
| Column Type | DB-5MS, SPB-1701, or similar |
| Column Dimensions | 30 m x 0.25 mm i.d. x 0.25 µm film thickness |
| Carrier Gas | Helium (at a constant flow rate, e.g., 1 mL/min) |
| Injection Mode | Split (e.g., 10:1 ratio) |
| Injector Temperature | 280 - 290 °C |
| Oven Program | Initial temp 70°C, ramp at 5°C/min to 310°C, hold for 10 min |
| Detector | Mass Spectrometer (MS) |
| MS Transfer Line Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound without the need for derivatization. It is particularly useful for monitoring the progress of the synthesis reaction and for purification.
Separation can be achieved using various stationary phases. Reversed-phase columns, such as C18, can be used with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients). For enhanced separation of polar isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) is also an effective option. Detection methods vary depending on the analytical needs. A UV detector is suitable due to the presence of the aromatic benzylidene group. For more universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. vscht.cz When coupled with mass spectrometry (LC-MS), this method provides high sensitivity and selectivity, yielding molecular weight information that confirms the product's identity. nih.gov
Table 2: Exemplary HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column Type | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV (at ~254 nm) or ELSD/MS |
Advanced Spectroscopic Characterization Techniques
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide critical information.
In the ¹H NMR spectrum, the aromatic protons of the benzylidene group typically appear as a multiplet in the range of 7.3-7.5 ppm. A key diagnostic signal is the acetal (B89532) proton (the C-H of the O-CH(Ph)-O moiety), which resonates as a singlet at approximately 5.5 ppm. The protons on the arabitol backbone appear at higher field strengths, generally between 3.5 and 4.5 ppm. The signals for the hydroxyl protons are often broad and their chemical shift is dependent on solvent and concentration.
In the ¹³C NMR spectrum, the aromatic carbons resonate between ~126 and 138 ppm, while the acetal carbon gives a characteristic signal around 101-104 ppm. The carbons of the L-arabitol skeleton appear in the region of 60-80 ppm.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic Protons (C₆H₅) | 7.30 - 7.50 (m, 5H) | 126.0 - 129.5 (Ar-CH), 137.0 - 138.5 (Ar-C) |
| Acetal Proton (-O-CH(Ph)-O-) | ~5.5 (s, 1H) | 101.0 - 104.0 |
| Arabitol Backbone (-CH, -CH₂, -OH) | 3.5 - 4.5 (m) | 62.0 - 80.0 |
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by several key absorption bands. A strong, broad band in the region of 3200-3500 cm⁻¹ corresponds to the O-H stretching vibrations of the free hydroxyl groups. The presence of the aromatic ring is confirmed by C=C stretching absorptions around 1450-1600 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹. vscht.cz The aliphatic C-H stretching of the arabitol backbone is observed in the 2850-3000 cm⁻¹ region. udel.edu The C-O stretching vibrations from the alcohol and acetal groups produce strong, complex bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. udel.edu The acetal C-O-C-O-C system often shows a series of characteristic bands in this region. researchgate.net
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3500 (broad, strong) | O-H stretch | Hydroxyl groups |
| 3000 - 3100 (medium) | C-H stretch | Aromatic ring |
| 2850 - 3000 (medium) | C-H stretch | Aliphatic (arabitol backbone) |
| 1450 - 1600 (medium, sharp) | C=C stretch | Aromatic ring |
| 1000 - 1300 (strong, complex) | C-O stretch | Acetal and Alcohol |
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₁₂H₁₆O₅, corresponding to a molecular weight of 240.25 g/mol . biosynth.comsigmaaldrich.com Using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the protonated molecule [M+H]⁺ at m/z 241 or sodiated adduct [M+Na]⁺ at m/z 263 would be expected.
Under higher energy conditions, such as Electron Ionization (EI) in GC-MS, the molecule will fragment in a predictable manner. Key fragmentation pathways would likely include the loss of the phenyl group (C₆H₅, 77 Da), a benzaldehyde moiety (C₆H₅CHO, 106 Da), or cleavage of the arabitol side chain. The fragmentation pattern provides a molecular fingerprint that helps to confirm the structure and distinguish it from isomers.
Derivatization Protocols for Enhanced Analytical Resolution
For compounds that are highly polar and non-volatile, such as this compound and its derivatives, chemical derivatization is a crucial step to enhance their analytical resolution in chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). This process involves chemically modifying the analyte to improve its volatility, thermal stability, and detectability. The primary targets for derivatization on the this compound scaffold are the free hydroxyl groups. Common derivatization strategies include acylation and silylation.
Acylation
Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting the free hydroxyl groups with an acid anhydride or an acyl chloride in the presence of a catalyst. This process converts the polar hydroxyl groups into less polar and more volatile esters, which exhibit improved peak shape and resolution in chromatographic analysis.
Acetylation:
Acetylation is a widely used acylation technique where acetyl groups are introduced. For this compound, the remaining free hydroxyl groups can be acetylated to form a more volatile derivative suitable for GC analysis. A common method involves the use of acetic anhydride with a catalyst such as pyridine (B92270) or 1-methylimidazole. The pyridine acts as a catalyst and also as a base to neutralize the acetic acid byproduct.
A typical research protocol for the acetylation of a polyhydroxy compound involves dissolving the sample in a suitable solvent, followed by the addition of acetic anhydride and a catalyst. The reaction mixture is then heated to ensure complete derivatization. After the reaction, the excess reagents are removed, and the resulting acetylated derivative is extracted and prepared for chromatographic analysis. The progress and outcome of the derivatization can be monitored by techniques such as thin-layer chromatography (TLC) or GC-MS.
| Parameter | Condition | Purpose |
|---|---|---|
| Derivatizing Reagent | Acetic Anhydride | Introduces acetyl groups to hydroxyls, increasing volatility. |
| Catalyst | Pyridine or 1-Methylimidazole | Catalyzes the reaction and neutralizes the acid byproduct. |
| Solvent | Pyridine or an inert solvent like Dichloromethane | Dissolves the reactant and facilitates the reaction. |
| Reaction Temperature | Room Temperature to 60°C | To ensure the reaction proceeds to completion. |
| Reaction Time | 1-2 hours | Typical duration for complete derivatization. |
Benzoylation:
Benzoylation introduces a benzoyl group, which not only increases the volatility for GC but also imparts a strong chromophore to the molecule. This makes the derivative highly responsive to UV detection in HPLC, thereby significantly enhancing detection sensitivity. A common reagent for benzoylation is benzoyl chloride, often used in the presence of a base like pyridine or sodium hydroxide (B78521) to neutralize the HCl byproduct.
Research findings have demonstrated that benzoylation can be effectively applied to polyols for HPLC analysis. The resulting benzoyl esters are significantly less polar than the parent polyols, leading to better retention and separation on reverse-phase HPLC columns. The enhanced UV absorbance of the benzoylated derivatives allows for trace-level detection.
| Parameter | Condition | Purpose |
|---|---|---|
| Derivatizing Reagent | Benzoyl Chloride | Introduces a UV-active benzoyl group, enhancing HPLC detection. |
| Catalyst/Base | Pyridine or aqueous NaOH | Catalyzes the reaction and neutralizes the HCl byproduct. |
| Solvent | Pyridine or a biphasic system (e.g., Dichloromethane/water) | Provides a suitable medium for the reaction. |
| Reaction Temperature | 0°C to Room Temperature | To control the reactivity of benzoyl chloride. |
| Reaction Time | 30-60 minutes | Generally a rapid reaction. |
Silylation
Silylation is another prevalent derivatization technique, particularly for GC analysis. It involves the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a solvent like pyridine, are commonly used. The resulting TMS ethers are significantly more volatile and thermally stable than the original polyol.
For a compound like this compound, the silylation of the free hydroxyl groups would yield a derivative that is amenable to GC-MS analysis, allowing for both separation and structural elucidation based on its mass fragmentation pattern. The reaction is typically fast and proceeds under mild conditions.
| Parameter | Condition | Purpose |
|---|---|---|
| Derivatizing Reagent | BSTFA with 1% TMCS or HMDS/TMCS | Introduces TMS groups, greatly increasing volatility for GC. |
| Catalyst | TMCS (often included in the reagent mixture) | Acts as a catalyst for the silylation reaction. |
| Solvent | Pyridine or Acetonitrile | Provides a suitable reaction medium. |
| Reaction Temperature | 60-80°C | To facilitate a rapid and complete reaction. |
| Reaction Time | 15-30 minutes | Silylation reactions are typically fast. |
Future Prospects and Emerging Research Avenues for 1,3 O Benzylidene L Arabitol Chemistry
Novel Synthetic Methodologies
The traditional synthesis of 1,3-O-benzylidene-L-arabitol typically involves the acid-catalyzed reaction of L-arabitol with benzaldehyde (B42025) or a benzaldehyde equivalent. While effective, this method can sometimes lead to mixtures of acetals and require extensive purification. Future research is geared towards developing more streamlined and efficient synthetic protocols.
Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals and pharmaceutical intermediates. rsc.orgscielo.brdurham.ac.uk The application of flow chemistry to the synthesis of acetal-protected building blocks offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for in-line purification. rsc.org The synthesis of this compound could be significantly optimized by employing a flow reactor. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and selectivity. Furthermore, the integration of in-line analytical techniques, such as infrared (IR) spectroscopy, could enable real-time reaction monitoring and optimization. rsc.org
Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. organic-chemistry.org The use of enzymes, such as lipases or glycosidases, for the synthesis of sugar acetals is an area of growing interest. mdpi.com Future research could explore the identification or engineering of enzymes capable of catalyzing the specific formation of the 1,3-O-benzylidene acetal (B89532) of L-arabitol. This approach could offer exceptional regio- and stereoselectivity under mild reaction conditions, minimizing the need for protecting groups and reducing waste.
| Methodology | Potential Advantages | Research Focus |
| Flow Chemistry | Improved reaction control, enhanced safety, potential for in-line purification and automation. rsc.orgscielo.brdurham.ac.uk | Development of optimized flow protocols for the continuous synthesis and purification of this compound. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. organic-chemistry.orgmdpi.com | Screening for and engineering of enzymes for the regioselective benzylation of L-arabitol. |
Exploration of New Derivatization Chemistries
With the 1- and 3-hydroxyl groups protected, the remaining hydroxyl groups at the 2-, 4-, and 5-positions of this compound are available for further functionalization. The exploration of new derivatization chemistries is crucial for expanding the utility of this chiral building block.
The synthesis of derivatives such as 1,3-O-benzylidene-2,4,5-tri-O-benzoyl-D-arabitol (the D-enantiomer) highlights the potential for creating a diverse range of molecules from this scaffold. sigmaaldrich.com Future research will likely focus on the introduction of a wider variety of functional groups to tailor the properties of the resulting molecules for specific applications. This could include the introduction of:
Fluorinated groups: To enhance metabolic stability and binding affinity in medicinal chemistry applications.
Clickable moieties: Such as azides or alkynes, to enable facile conjugation to other molecules or materials using click chemistry.
Polymerizable groups: To incorporate the chiral arabitol motif into novel polymers and materials.
A novel derivatization procedure developed for L-carnitine, involving conversion to a lactone, demonstrates the kind of innovative chemical transformations that could be applied to this compound to create unique and valuable derivatives. nih.gov
Computational Design and Prediction in Arabitol Chemistry
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions. mdpi.com
Conformational Analysis: Molecular dynamics (MD) simulations and NMR studies have been used to analyze the conformational preferences of arabitol and other sugar alcohols. mdpi.comnih.govresearchgate.net These studies have revealed that the stereochemistry of the hydroxyl groups significantly influences the flexibility and preferred conformations of the carbon backbone. mdpi.com Applying these computational methods to this compound can provide valuable insights into its three-dimensional structure and how it influences its reactivity and interactions with other molecules. Understanding the conformational landscape is critical for designing derivatives with specific shapes and functionalities.
Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations can be employed to predict a range of properties, including the reactivity of the remaining hydroxyl groups, which can guide synthetic strategies for selective derivatization. mdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of new this compound derivatives, accelerating the discovery of new therapeutic agents. mdpi.com
| Computational Tool | Application in Arabitol Chemistry | Potential Outcome |
| Molecular Dynamics (MD) Simulations | Elucidation of the conformational preferences and flexibility of this compound. mdpi.comnih.govresearchgate.net | Rational design of derivatives with specific three-dimensional structures. |
| Density Functional Theory (DFT) | Prediction of the reactivity of hydroxyl groups and other physicochemical properties. mdpi.com | Guidance for selective derivatization and synthesis planning. |
| QSAR Modeling | Prediction of the biological activity of novel derivatives. mdpi.com | Accelerated discovery of new drug candidates. |
Expansion of Applications in Interdisciplinary Fields
The unique chiral structure of this compound makes it a promising candidate for a variety of applications in interdisciplinary fields.
Medicinal Chemistry: It has been reported that this compound exhibits cytotoxic effects on cultured human leukemia cells. biosynth.com This finding suggests potential for the development of new anticancer agents. Future research could focus on synthesizing a library of derivatives and screening them for activity against a range of cancer cell lines to establish structure-activity relationships. The compound may also act as an inhibitor of glycosylation, a process often dysregulated in cancer. biosynth.com
Chiral Building Block in Synthesis: As a readily available chiral molecule, this compound is an attractive starting material for the synthesis of complex natural products and pharmaceuticals. nih.gov Its rigidified structure and exposed hydroxyl groups provide a well-defined platform for the stereoselective construction of new chiral centers. The use of chiral pool terpenes in total synthesis is a well-established strategy, and this compound fits well within this paradigm. nih.gov
Food Science and Nutrition: L-arabitol itself is a rare sugar alcohol that has been shown to prevent the deposition of fat in the digestive tract. researchgate.netnih.gov While the direct application of the benzylidene derivative in food is unlikely due to the presence of the benzylidene group, its use in the synthesis of novel food additives or nutraceuticals could be an area of future exploration.
Q & A
Q. What strategies resolve spectral contradictions (e.g., unexpected -NMR splitting) in benzylidene-protected arabinitol derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
